molecular formula C9H12N2O3S B14694508 N-(Ethylcarbamoyl)benzenesulfonamide CAS No. 32324-41-7

N-(Ethylcarbamoyl)benzenesulfonamide

Cat. No.: B14694508
CAS No.: 32324-41-7
M. Wt: 228.27 g/mol
InChI Key: SQJCXVILJWTXQL-UHFFFAOYSA-N
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Description

N-(Ethylcarbamoyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with ethyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Ethylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Ethylcarbamoyl)benzenesulfonamide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of N-(Ethylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound disrupts the regulation of pH in cells, leading to antiproliferative effects in cancer cells. The compound’s ability to induce apoptosis in cancer cells further contributes to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-Benzenesulfonamide
  • N-(Substituted phenyl)-3-(indoline-1-carbonyl)benzenesulfonamide
  • Aryl thiazolone–benzenesulfonamides

Uniqueness

N-(Ethylcarbamoyl)benzenesulfonamide stands out due to its specific ethylcarbamoyl group, which imparts unique chemical properties and biological activities. Compared to other benzenesulfonamide derivatives, it exhibits higher selectivity and potency in inhibiting carbonic anhydrase enzymes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

32324-41-7

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-ethylurea

InChI

InChI=1S/C9H12N2O3S/c1-2-10-9(12)11-15(13,14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12)

InChI Key

SQJCXVILJWTXQL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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